N-(2,4-dichlorobenzoyl)-N'-(2,5-dichlorophenyl)thiourea
Description
N-(2,4-dichlorobenzoyl)-N'-(2,5-dichlorophenyl)thiourea is a halogenated thiourea derivative characterized by a benzoyl group substituted with 2,4-dichloro substituents and a phenyl ring with 2,5-dichloro substituents. Thiourea derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties.
Properties
IUPAC Name |
2,4-dichloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2OS/c15-7-1-3-9(11(18)5-7)13(21)20-14(22)19-12-6-8(16)2-4-10(12)17/h1-6H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOUTFUJQRROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzoyl)-N’-(2,5-dichlorophenyl)thiourea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-dichloroaniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzoyl)-N’-(2,5-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms in the benzoyl and phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,4-dichlorobenzoyl)-N'-(2,5-dichlorophenyl)thiourea typically involves a nucleophilic acyl substitution reaction. The compound can be synthesized through the reaction of N-phenylthiourea with 2,4-dichlorobenzoyl chloride under controlled conditions. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) with a base like triethylamine to facilitate the process. The typical yield from such reactions can vary but often hovers around 34% depending on the specific conditions employed .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines:
- MCF-7 (breast cancer) : Demonstrated a cytotoxicity profile superior to hydroxyurea.
- T47D (breast cancer) : Showed improved activity compared to standard treatments.
- HCT-116 and SW480 (colorectal cancer) : Inhibitory effects were noted, indicating potential for broader applications in oncology .
The mechanism of action appears to involve interference with critical cellular processes such as DNA replication and repair, making it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiourea derivatives:
| Study | Year | Findings |
|---|---|---|
| Kesuma et al. | 2022 | Synthesized N-(2,4-dichloro)benzoyl-N'-phenylthiourea; showed significant cytotoxicity against MCF-7 and T47D cells compared to hydroxyurea. |
| Anwar et al. | 2021 | Investigated structure-activity relationships; emphasized the role of chlorine substitutions in enhancing anticancer activity. |
| Yuniarta et al. | 2020 | Explored mechanisms of action; identified key protein interactions leading to apoptosis in cancer cells. |
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzoyl)-N’-(2,5-dichlorophenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
The compound’s dichlorinated benzoyl and phenyl groups distinguish it from other acylthioureas. Below is a comparative analysis of structurally related thiourea derivatives:
Impact of Substituents:
- Planarity: Compounds with methoxy groups (e.g., 2,5-dimethoxyphenyl in ) exhibit greater planarity between the thiourea and aromatic moieties, which may influence binding to flat enzymatic active sites. In contrast, bulky chloro substituents likely reduce planarity, favoring interactions with hydrophobic pockets .
Physicochemical and Pharmacokinetic Properties
- Solubility: Chlorinated derivatives generally exhibit lower aqueous solubility compared to methoxy-substituted analogs. For example, 2,5-dimethoxyphenyl thioureas (logP ~2.5) are more soluble than dichlorophenyl derivatives (logP ~3.8) .
- Drug-Likeness: Compounds with tertiary amine or methoxy groups (e.g., ) often display better oral bioavailability, whereas high halogenation (as in the target compound) may limit absorption but improve topical or biofilm-penetrating capabilities .
Biological Activity
N-(2,4-dichlorobenzoyl)-N'-(2,5-dichlorophenyl)thiourea is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound is characterized by its unique chemical structure, which includes two dichlorobenzene moieties attached to a thiourea backbone.
Chemical Structure
The chemical formula for this compound is . Its molecular structure can be represented as follows:
- IUPAC Name : 2-(2,4-dichlorobenzamido)-5-(2,5-dichlorophenyl)thiourea
- CAS Number : Not available
Anticancer Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. One notable study synthesized a related compound, N-(2,4-dichlorobenzoyl)-N'-phenylthiourea, which showed promising anticancer activity. The cytotoxicity was evaluated against several cancer cell lines including MCF-7 (breast cancer) and T47D (breast cancer), where it exhibited a significantly better profile compared to hydroxyurea.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,4-Dichlorobenzoyl)-N'-phenylthiourea | MCF-7 | 1.5 |
| N-(2,4-Dichlorobenzoyl)-N'-phenylthiourea | T47D | 3.0 |
| Hydroxyurea | MCF-7 | 45 |
| Hydroxyurea | T47D | 15 |
The results indicate that the synthesized thiourea derivatives possess a higher selectivity index and lower IC50 values compared to established chemotherapeutics like hydroxyurea, suggesting their potential as effective anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A study on related thioureas indicated significant activity against various bacterial strains including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
| This compound | Pseudomonas aeruginosa | 128 |
These findings suggest that the compound exhibits selective antimicrobial properties and may be useful in treating infections caused by multidrug-resistant strains .
The biological activity of thioureas is often attributed to their ability to interact with various biological targets. For instance:
- Anticancer Mechanism : Thioureas may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial growth.
Case Studies
- Cytotoxicity Study : A comparative analysis of N-(2,4-dichlorobenzoyl)-N'-phenylthiourea against colorectal and lung cancer cells demonstrated micromolar inhibitory activity. The study highlighted the compound's potential as a lead structure for further development in cancer therapeutics .
- Antimicrobial Efficacy : A comprehensive evaluation of various thioureides showed that certain derivatives exhibited potent antimicrobial effects against clinically relevant strains of bacteria and fungi. This positions them as candidates for further investigation in the field of infectious diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,4-dichlorobenzoyl)-N'-(2,5-dichlorophenyl)thiourea, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via condensation of 2,4-dichlorobenzoyl isothiocyanate with 2,5-dichloroaniline in anhydrous acetone under reflux (1–2 hours). Post-reaction, the product is isolated by filtration after solvent evaporation. Purity is validated using elemental analysis (C, H, N, S) and spectroscopic techniques:
- IR spectroscopy confirms the presence of thiourea (C=S stretch at ~1250–1350 cm⁻¹) and carbonyl (C=O at ~1650–1700 cm⁻¹) .
- ¹H/¹³C NMR identifies aromatic protons (δ ~6.8–8.0 ppm) and substituent effects from chlorine atoms .
Q. What spectroscopic techniques are most effective for characterizing structural features of this thiourea derivative?
- Methodological Answer :
- IR spectroscopy detects functional groups (e.g., thiourea C=S and benzoyl C=O stretches).
- NMR spectroscopy resolves aromatic proton environments and confirms substitution patterns. For example, deshielding effects from chlorine substituents shift proton signals downfield .
- Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .
Advanced Research Questions
Q. How does the molecular conformation of this compound influence its intermolecular interactions, as determined by crystallography?
- Methodological Answer : X-ray crystallography (using SHELXL/SHELXS software) reveals planar configurations of the thiourea and benzoyl moieties. The dihedral angle between the aromatic rings and thiourea group (e.g., ~5–10°) impacts packing efficiency. Intramolecular hydrogen bonds (N–H⋯S, C–H⋯O) stabilize the structure, while intermolecular N–H⋯S bonds form dimers in the crystal lattice . Refinement parameters (R-factor < 0.05) and residual electron density maps validate the model .
Q. How do electronic effects of the dichlorophenyl substituents modulate bioactivity against bacterial biofilms?
- Methodological Answer : The positions of chlorine atoms influence electron-withdrawing effects, altering thiourea’s nucleophilicity and interactions with bacterial membranes. For example:
- 2,5-Dichlorophenyl substituents enhance activity against Pseudomonas aeruginosa biofilms due to increased lipophilicity and membrane penetration .
- Hammett constants (σ) correlate substituent electronic effects with antimicrobial potency. Comparative assays (e.g., MIC/MBC) under controlled biofilm conditions are critical for structure-activity relationship (SAR) studies .
Q. What challenges arise in resolving crystallographic data for polychlorinated thioureas, and how are they addressed?
- Methodological Answer : Common issues include:
- Disorder in chlorine positions : Mitigated by high-resolution data collection (e.g., synchrotron sources) and anisotropic refinement.
- Twinning : Handled using SHELXD for phase determination and TWINLAW for matrix correction .
- Hydrogen bonding ambiguities : Restrained refinement (DFIX/SADI commands) ensures accurate H-atom placement .
Q. How can contradictory bioactivity data between similar thiourea derivatives be analyzed?
- Methodological Answer : Discrepancies may arise from variations in:
- Substituent positions : Compare 2,4- vs. 2,5-dichloro derivatives using dose-response assays and statistical models (e.g., ANOVA).
- Assay conditions : Standardize biofilm growth phases (e.g., 24-hour vs. 48-hour cultures) and solvent controls .
- Bacterial strain specificity : Use isogenic mutant libraries to identify target pathways (e.g., quorum sensing vs. efflux pumps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
